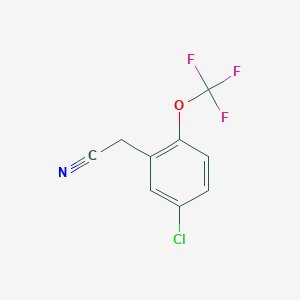
5-Chloro-2-(trifluoromethoxy)phenylacetonitrile
Overview
Description
5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a compound that belongs to the family of phenylacetone derivatives. It has a molecular weight of 235.59 . The IUPAC name for this compound is [5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Kinetics and Reaction Mechanisms
- Durantini et al. (1993) studied the kinetics of the reaction involving phenylacetonitrile under phase-transfer catalysis, which is relevant to understanding the behavior of compounds like 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in chemical reactions (Durantini, Chiacchiera, & Silber, 1993).
Synthesis and Structural Analysis
- McCullough et al. (1999) explored the synthesis and crystal structure of compounds related to this compound, contributing to an understanding of its potential applications in creating novel chemical structures (McCullough, Nonami, Masuyama, Nojima, Kim, & Wataya, 1999).
Organic Synthesis and Modifications
- Stephens and Blake (2004) discussed the fluorination of diarylisoxazoles, which might be relevant for modifying compounds like this compound to enhance their properties or create new compounds (Stephens & Blake, 2004).
- Rykowski, Wolińska, and Plas (2000) investigated the reaction of carbon nucleophiles with phenylacetonitrile, which is a key component of this compound, leading to novel aminopyridazines (Rykowski, Wolińska, & Plas, 2000).
Catalytic Applications
- Pan, Zhang, and Zhu (2015) described a radical cyanomethylation/arylation process that involves functionalization of acetonitrile, which could be relevant for catalytic applications of this compound (Pan, Zhang, & Zhu, 2015).
Novel Applications and Reactivity
- Stazi et al. (2010) reported an unusual reactivity of a related compound, which could hint at potential novel applications or unexpected behaviors of this compound (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYCZDAPXYENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
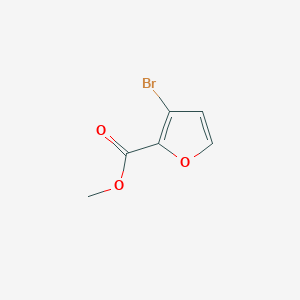



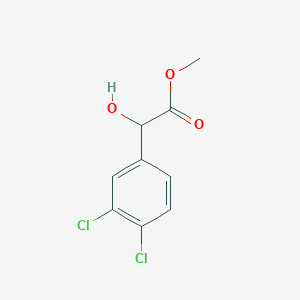

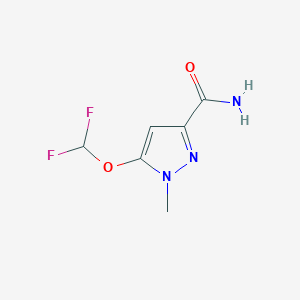


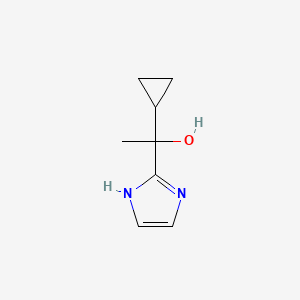
![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)